molecular formula C18H18N2O3S2 B3008490 {(5Z)-4-oxo-2-thioxo-5-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-3-yl}acetic acid CAS No. 309242-67-9

{(5Z)-4-oxo-2-thioxo-5-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-3-yl}acetic acid

Cat. No.: B3008490
CAS No.: 309242-67-9
M. Wt: 374.47
InChI Key: WOANOBPXYMWGAU-QKPPEBSVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound {(5Z)-4-oxo-2-thioxo-5-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-3-yl}acetic acid belongs to the rhodanine (2-thioxo-thiazolidin-4-one) family, a heterocyclic scaffold known for diverse biological activities. Its structure features a conjugated system with a 1,3,3-trimethylindol-2-ylidene substituent at the 5-position and an acetic acid moiety at the 3-position. Rhodanine derivatives are frequently explored as antimicrobial, antifungal, and anticancer agents due to their ability to modulate enzyme activity and disrupt microbial membranes .

Properties

IUPAC Name

2-[(5Z)-4-oxo-2-sulfanylidene-5-[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-18(2)11-6-4-5-7-12(11)19(3)14(18)9-8-13-16(23)20(10-15(21)22)17(24)25-13/h4-9H,10H2,1-3H3,(H,21,22)/b13-8-,14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOANOBPXYMWGAU-QKPPEBSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CC=C3C(=O)N(C(=S)S3)CC(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1(C2=CC=CC=C2N(/C1=C\C=C/3\C(=O)N(C(=S)S3)CC(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {(5Z)-4-oxo-2-thioxo-5-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-3-yl}acetic acid, often referred to as a thiazolidine derivative, has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N2O3S2C_{18}H_{18}N_{2}O_{3}S_{2}, with a molecular weight of approximately 366.47 g/mol. The structure features a thiazolidine ring, which is known for its role in various pharmacological activities.

Antioxidant Activity

Research indicates that thiazolidine derivatives often exhibit significant antioxidant properties. A study demonstrated that compounds with similar structures effectively scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Properties

Thiazolidine derivatives have shown promising antimicrobial activity against a range of pathogens. In vitro studies revealed that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In animal models, it reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases like arthritis and inflammatory bowel disease .

Anticancer Potential

Preliminary studies have indicated that this compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways. Additionally, it may inhibit tumor growth by interfering with cell cycle progression .

The biological activities of this compound are attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Scavenging : The thiazolidine moiety is effective in neutralizing ROS.
  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes and microbial metabolism.
  • Gene Expression Modulation : The compound can influence the expression of genes related to apoptosis and inflammation.

Case Studies

StudyFindings
Study 1Demonstrated significant antioxidant activity in vitro with an IC50 value lower than that of standard antioxidants .
Study 2Showed antimicrobial efficacy against E. coli and S. aureus with minimum inhibitory concentrations (MIC) comparable to conventional antibiotics .
Study 3Reported a reduction in tumor size in xenograft models treated with the compound, indicating its potential as an anticancer agent .

Scientific Research Applications

Antidiabetic Properties

Thiazolidinediones are known for their role as insulin sensitizers. Research indicates that compounds similar to {(5Z)-4-oxo-2-thioxo...} exhibit significant antidiabetic effects. For instance, derivatives have been evaluated for their ability to lower blood glucose levels in diabetic models. In vitro studies have shown that certain thiazolidinedione derivatives enhance glucose uptake in muscle cells and improve insulin sensitivity, making them potential candidates for diabetes treatment .

Antimicrobial Activity

Recent studies have demonstrated that thiazolidinedione derivatives possess considerable antimicrobial properties. For example, a series of synthesized compounds showed potent antibacterial effects against various Gram-positive and Gram-negative bacteria. One study reported that certain derivatives exhibited antibacterial activity exceeding that of standard antibiotics like ampicillin by 10–50 times . This suggests potential applications in treating infections resistant to conventional therapies.

Anticancer Potential

Thiazolidinediones have also been investigated for their anticancer properties. Compounds derived from thiazolidinediones have been shown to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. For instance, some derivatives demonstrated significant activity against leukemia and solid tumors in cell line assays . The mechanism often involves modulation of signaling pathways related to cell proliferation and apoptosis.

Case Study 1: Antidiabetic Activity

A study synthesized several thiazolidinedione derivatives, including {(5Z)-4-oxo...}, which were tested for antidiabetic efficacy using alloxan-induced diabetic rats. Results indicated a significant reduction in blood glucose levels compared to control groups, suggesting that these compounds could be developed into effective antidiabetic agents .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of thiazolidinedione derivatives were screened for antimicrobial activity against a panel of pathogens. The most active compound demonstrated MIC values as low as 0.004 mg/mL against specific strains, indicating strong potential for development as new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Substituent Bulk and Activity : The 1,3,3-trimethylindol-2-ylidene group in the target compound introduces steric hindrance, which may improve selectivity for fungal targets (e.g., cytochrome P450 enzymes) compared to simpler pyridin-2-ylmethylidene analogs .
  • Acetic Acid vs.
Lipophilicity and Solubility

Lipophilicity (log P) and chromatographic retention (log k) are critical for bioavailability:

  • The target compound’s indolylidene group increases log P (~3.5 estimated) compared to pyridin-2-ylmethylidene (log P = 2.87) .
  • Acetic acid mitigates excessive hydrophobicity, whereas benzoic acid analogs (log P ~3.8) may face solubility challenges .
Thermal Stability

Biopolymer-conjugated rhodanine derivatives (e.g., lignin- or cellulose-coupled analogs) show enhanced thermal stability (decomposition >250°C) compared to free compounds . The target compound’s trimethylindole group likely improves stability over simpler arylidenes.

Q & A

Q. What are the optimal synthetic routes for preparing {(5Z)-4-oxo-2-thioxo-5-[(2Z)-...ylidene]ethylidene]-1,3-thiazolidin-3-yl}acetic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via a multi-step approach involving: (i) Condensation of 1,3,3-trimethyl-1,3-dihydro-2H-indole-2-carbaldehyde with thiosemicarbazide to form the hydrazone intermediate. (ii) Cyclization with chloroacetic acid in acetic acid under reflux (3–5 h), using sodium acetate as a catalyst . (iii) Final functionalization via Knoevenagel condensation with 4-oxo-2-thioxothiazolidine derivatives. Critical Parameters :
  • Solvent choice (acetic acid/DMF mixtures improve cyclization efficiency) .
  • Temperature control (reflux at 110–120°C minimizes side reactions) .
  • Stoichiometric ratios (excess aldehyde drives condensation to completion) .

Q. How is structural confirmation achieved for this compound, particularly regarding stereochemistry and tautomeric forms?

  • Methodological Answer :
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve Z/E configurations and hydrogen-bonding networks .
  • Spectroscopy :
  • ¹H/¹³C NMR : Key signals include thioxo (δ ~170–175 ppm in ¹³C) and indole NH (δ ~10–12 ppm in ¹H) .
  • IR : Confirm thioxo (C=S stretch at ~1200 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) .
  • Computational validation : Compare DFT-calculated vs. experimental geometries to resolve tautomerism .

Q. What analytical techniques are recommended for assessing purity and stability?

  • Methodological Answer :
  • HPLC : Reverse-phase C18 column with methanol/water (70:30) mobile phase; retention time ~8–10 min .
  • TLC : Hexane/ethyl acetate (1:9) for monitoring synthesis intermediates .
  • Stability studies : Accelerated degradation under UV light (λ = 254 nm) and acidic/alkaline conditions to identify degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as disordered solvent molecules or overlapping electron density?

  • Methodological Answer :
  • Use SHELXD for phase refinement and WinGX for visualizing anisotropic displacement ellipsoids .
  • Apply TWINLAW (in SHELXTL) to detect and model twinning in high-symmetry space groups .
  • For overlapping density, employ ISOR and SIMU restraints to refine thermal parameters .
  • Cross-validate with spectroscopic data (e.g., NMR NOE correlations for stereochemical assignments) .

Q. What strategies optimize biological activity studies, given the compound’s reported antimicrobial and anticancer properties?

  • Methodological Answer :
  • Lipophilicity profiling : Use RP-HPLC (C18 column, methanol/water gradient) to calculate log k values, correlating with membrane permeability .
  • Dose-response assays : Test against Candida tropicalis (MIC ~12.5 µg/mL) and MCF-7 cells (IC₅₀ ~8 µM) with positive controls (e.g., fluconazole, doxorubicin) .
  • Mechanistic studies :
  • ROS generation via DCFH-DA fluorescence .
  • DNA intercalation assessed by UV-Vis hypochromicity .

Q. How do substituent modifications (e.g., indole methylation, thiazolidinone substitution) impact structure-activity relationships (SAR)?

  • Methodological Answer :
  • Indole ring modifications :
  • 1,3,3-Trimethyl groups enhance planarity (confirmed by X-ray), improving π-π stacking with biological targets .
  • Electron-withdrawing substituents (e.g., nitro) reduce antifungal activity by 40% .
  • Thiazolidinone substitutions :
  • Thioxo (C=S) vs. oxo (C=O) improves binding to bacterial enoyl-ACP reductase .
  • Acetic acid side chain increases solubility but reduces log P by 0.5 units .

Data Contradiction Analysis

Q. Why do synthetic yields vary widely (30–85%) across literature reports?

  • Methodological Answer :
  • Key variables :
  • Catalyst loading (sodium acetate ≥2.0 equiv. improves cyclization) .
  • Purification methods: Recrystallization from DMF/acetic acid (yield ~75%) vs. column chromatography (yield ~50%) .
  • Side reactions : Competing Knoevenagel adducts form with excess aldehyde; optimize stoichiometry (1:1.1 molar ratio) .

Q. How to reconcile discrepancies in reported biological activities (e.g., antifungal vs. anticancer potency)?

  • Methodological Answer :
  • Strain/cell line variability : Candida tropicalis is more sensitive (MIC ~12.5 µg/mL) than C. albicans (MIC >50 µg/mL) due to efflux pump differences .
  • Assay conditions : Serum-free media enhances anticancer activity by reducing protein binding .
  • Structural analogs : Pyridinylidene derivatives show 3× higher anticancer activity than benzylidene variants .

Tables

Q. Table 1. Key Synthetic Parameters and Yields

StepReagents/ConditionsYield (%)Ref.
CyclizationChloroacetic acid, NaOAc, reflux (3 h)72
Knoevenagel4-Oxothiazolidine, AcOH, 120°C68
PurificationDMF/AcOH recrystallization75

Q. Table 2. Biological Activity Profile

AssayTargetActivity (IC₅₀/MIC)Ref.
AntifungalCandida tropicalis12.5 µg/mL
AnticancerMCF-7 cells8 µM
Anti-inflammatoryCOX-2 inhibition45% at 50 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.